
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a chemical compound with the CAS Number: 2089311-03-3 . It has a molecular weight of 311.49 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H3BrClF3N2/c10-4-2-1-3-5-6 (4)7 (11)16-8 (15-5)9 (12,13)14/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures .Scientific Research Applications
Synthetic Chemistry and Biological Activity
Quinazoline derivatives, including those synthesized from 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, have been investigated for their potential as antitumor and antimicrobial agents. For instance, the synthesis of 2-pyridylquinazoline derivatives has shown selective antibacterial activity against Gram-positive bacteria like S. aureus, indicating potential for further development as antimicrobial agents (Eweas, A. F., Abdallah, Qasem Mahmoud Aref, & Elbadawy, Mohamed, 2021). These findings suggest that modifications to the quinazoline core can yield compounds with significant biological activities.
EGFR-TK Imaging for Cancer Diagnostics
The development of rhenium and technetium complexes bearing quinazoline derivatives marks a significant advancement towards creating a biomarker for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging. This application is crucial for diagnosing and monitoring the progression of cancers that overexpress EGFR. Labeling quinazoline derivatives with technetium-99m, a radioisotope, has shown promise in inhibiting EGFR autophosphorylation and A431 cell growth, demonstrating potential in cancer diagnostics (Fernandes, C., Santos, I. C., et al., 2008).
Antimalarial and Antibacterial Effects
Quinazoline derivatives synthesized from this compound have also been explored for their antimalarial and antibacterial effects. Studies have shown that certain derivatives possess suppressive activity against drug-sensitive lines of Plasmodium berghei in mice, albeit not as active as some benchmark compounds. This suggests potential for further optimization and development of quinazoline-based antimalarial agents (Elslager, E., et al., 1978).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302, which means harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYBKKSACUFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC(=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)
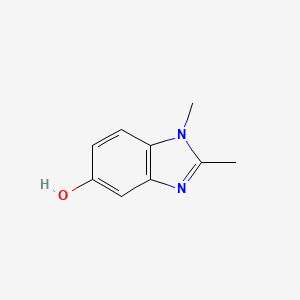

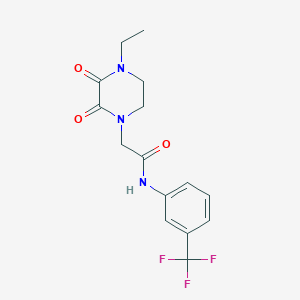

![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
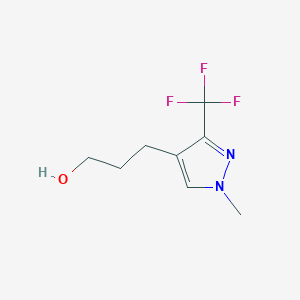
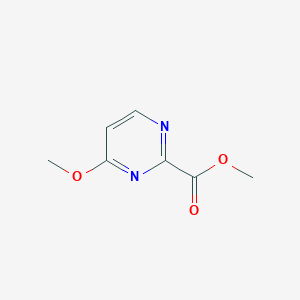

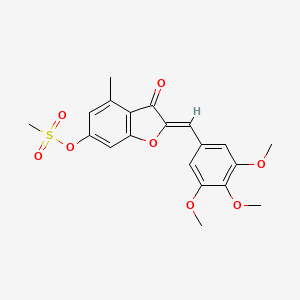

![N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755760.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)